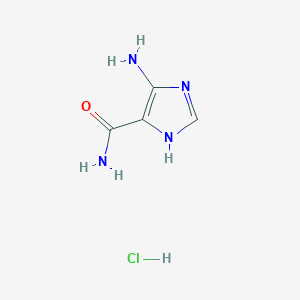

4-Amino-5-imidazolecarboxamide hydrochloride

描述

4-Amino-5-imidazolecarboxamide hydrochloride is a chemical compound with the molecular formula C4H6N4O · HCl and a molecular weight of 162.58 g/mol . It is also known as 5-Amino-4-imidazolecarboxamide hydrochloride. This compound is a derivative of imidazole and is commonly used in various scientific research applications due to its unique chemical properties.

属性

IUPAC Name |

4-amino-1H-imidazole-5-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O.ClH/c5-3-2(4(6)9)7-1-8-3;/h1H,5H2,(H2,6,9)(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCUYSMIELHIQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883234 | |

| Record name | 1H-Imidazole-4-carboxamide, 5-amino-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72-40-2 | |

| Record name | 5-Aminoimidazole-4-carboxamide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoimidazolecarboxamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 72-40-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole-4-carboxamide, 5-amino-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole-4-carboxamide, 5-amino-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1H-imidazole-4-carboxamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINOIMIDAZOLE-4-CARBOXAMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/220691X0M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Step 1: Formation of Intermediate 1

In the first step, diaminomaleonitrile reacts with formamide in the presence of phosphorus oxychloride (POCl₃) under inert conditions. Key parameters include:

-

Molar ratios : Diaminomaleonitrile:formamide:POCl₃ = 1:1.2–1.5:1.2–1.5

-

Solvent : Tetrahydrofuran (THF) at a mass ratio of 1:4.4–8 relative to diaminomaleonitrile

-

Temperature : 0–5°C during POCl₃ addition, followed by 5–35°C for 3 hours.

The reaction mixture is quenched with methanol and water, adjusted to pH 8–8.5, and extracted with ethyl acetate. After drying and concentration, petroleum ether is added to precipitate Intermediate 1, yielding a white solid with >99% purity.

Step 2: Ring Closure Reaction

Intermediate 1 undergoes alkaline ring closure to form 4-amino-5-imidazolecarboxamide. Critical conditions include:

-

Base : Sodium hydroxide (3.3–3.4 eq. relative to Intermediate 1)

-

Temperature : 95–100°C for 3 hours

-

Workup : Acidification to pH 6.5–7 with HCl, followed by recrystallization from water and ethanol.

This step achieves a total yield of 58.81%, significantly higher than the 32% maximum yield reported in prior cyanide-based methods.

Diazotization Method Using Sodium Nitrite

Reaction Mechanism and Conditions

An alternative synthesis begins with 5-aminoimidazole-4-carboxamide, which undergoes diazotization followed by hydrolysis. The process involves:

-

Dissolution : 100 g of 5-aminoimidazole-4-carboxamide in 720 mL water containing 80 mL 36% HCl.

-

Diazotization : Addition of 47 g sodium nitrite at 0–5°C over 20–30 minutes.

-

Purification : Filtration, washing with THF, and drying at 45°C to yield 60 g of 5-diazo-5H-imidazole-4-carboxamide (96.4% purity by HPLC).

Limitations and Challenges

While this method avoids phosphorus-containing reagents, it generates nitrogen-rich wastewater and requires stringent temperature control. The lack of reported yield data and reliance on hazardous diazo intermediates limit its industrial applicability.

Comparative Analysis of Synthesis Methods

Environmental and Economic Considerations

The industrial method’s avoidance of cyanide derivatives reduces toxic waste disposal costs. Phosphorus-containing byproducts are more amenable to treatment compared to nitrogenous wastes from the diazotization route. Economically, the two-step process’s shorter reaction time (6 hours total) and higher yield translate to lower raw material and manufacturing costs per unit product .

化学反应分析

Types of Reactions

4-Amino-5-imidazolecarboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield other imidazole derivatives.

Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various imidazole derivatives, which are useful in the synthesis of heterocyclic compounds such as guanine, purines, and pyrimidines .

科学研究应用

Pharmaceutical Development

AICA hydrochloride is primarily recognized for its role as an intermediate in synthesizing pharmaceuticals. It has been extensively utilized in developing drugs targeting metabolic disorders, including diabetes and obesity. The compound has shown promise in enhancing the efficacy of existing medications by serving as a precursor for more complex molecules.

Case Study: Temozolomide Synthesis

AICA hydrochloride is integral to synthesizing temozolomide, an antineoplastic agent used in treating brain tumors. Research indicates that its incorporation into the drug formulation improves therapeutic outcomes for patients with glioblastoma multiforme .

Biochemical Research

In biochemical research, AICA hydrochloride serves as a valuable reagent in various assays. It aids researchers in studying enzyme activity and metabolic pathways, particularly in cellular respiration and energy metabolism.

Data Table: Enzyme Activity Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Enzyme Kinetics | Enhanced activity of AMP-activated protein kinase | |

| Metabolic Pathways | Influence on purine metabolism |

Antimicrobial Applications

The compound has demonstrated potential in developing antimicrobial agents. Its ability to inhibit bacterial growth makes it relevant for combating antibiotic-resistant strains.

Case Study: Antimicrobial Efficacy

A study evaluated the effectiveness of AICA hydrochloride against various pathogens, including Staphylococcus aureus and Escherichia coli. Results indicated significant antibacterial activity, suggesting its potential use in formulating new antibiotics .

Plant Growth Regulation

Research has explored the effects of AICA hydrochloride on plant growth and development, indicating its role as a growth regulator. Studies have shown that it can enhance crop yields by improving nutrient uptake and stress resistance.

Data Table: Effects on Plant Growth

Diagnostic Tools

AICA hydrochloride can be incorporated into diagnostic assays to enhance the detection of specific biomolecules in clinical settings. Its application in diagnostic tools improves sensitivity and specificity in detecting metabolic disorders.

Case Study: Biomarker Detection

A study utilized AICA hydrochloride in developing a diagnostic assay for early detection of metabolic syndrome biomarkers. The assay demonstrated high accuracy rates compared to traditional methods .

作用机制

The mechanism of action of 4-Amino-5-imidazolecarboxamide hydrochloride involves its role as an intermediate in the generation of inosine monophosphate. It stimulates AMP-dependent protein kinase (AMPK) activity, which regulates cellular energy homeostasis. This activation leads to increased metabolic activity and has protective effects against cardiac ischemic injury .

相似化合物的比较

Similar Compounds

5-Amino-4-imidazolecarboxamide: An analog used in similar research applications.

5-Aminoimidazole-4-carboxamide-1-β-4-ribofuranoside (AICAR): Widely used as an activator of AMP-kinase.

2-Amino-5-nitrothiazole: Another compound with similar chemical properties.

Uniqueness

4-Amino-5-imidazolecarboxamide hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and its significant role in biological processes. Its ability to activate AMP-kinase makes it particularly valuable in medical research .

生物活性

4-Amino-5-imidazolecarboxamide hydrochloride, also known as AICA or 5-amino-4-imidazolecarboxamide hydrochloride, is a compound with significant biological activity, particularly in the context of nucleic acid metabolism and potential therapeutic applications. This article reviews its synthesis, biological effects, and relevant research findings.

- Molecular Formula : C₄H₆N₄O

- Molecular Weight : 162.58 g/mol

- CAS Number : 72-40-2

- Purity : Typically ≥98% (HPLC)

Synthesis

The synthesis of this compound involves several chemical reactions, including the use of sodium nitrite and hydrochloric acid to produce the desired compound from precursor materials. The process typically yields a crystalline product that can be further purified for research and application purposes .

This compound functions primarily as an inhibitor of purine metabolism. It has been shown to influence the incorporation of purines into nucleic acids, which is crucial for cellular growth and replication. Specifically, it inhibits enzymes involved in the de novo synthesis pathway of purines, affecting both RNA and DNA synthesis .

Antitumor Activity

Research has demonstrated that compounds related to 4-amino-5-imidazolecarboxamide can exhibit antitumor properties. For instance, studies have indicated that derivatives can inhibit the growth of various human tumor cell lines by targeting glycinamide ribonucleotide formyltransferase (GARFTase), thereby disrupting nucleotide synthesis pathways essential for cancer cell proliferation .

Table 1: Inhibitory Potency Against Tumor Cells

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound 3 | KB (Human Cervical Cancer) | 4.7 |

| Compound 4 | IGROV1 (Ovarian Cancer) | 334 |

| AICA | CHO (Chinese Hamster Ovary) | >1000 |

SARS-CoV-2 Main Protease Inhibition

Recent studies have explored the inhibitory effects of imidazole derivatives against the SARS-CoV-2 main protease, which is critical for viral replication. Although not directly tested on AICA, these findings suggest a potential avenue for therapeutic development against viral infections .

Case Studies and Research Findings

- Incorporation into Nucleic Acids : A study conducted in 1957 illustrated that 4-amino-5-imidazolecarboxamide significantly affected the incorporation of purines into liver nucleic acids in mice, indicating its role in metabolic pathways .

- Antitumor Effects : A series of experiments demonstrated that derivatives based on this compound exhibited potent growth inhibition in human tumor cells expressing folate receptors, highlighting its potential as an antitumor agent .

- Cytotoxicity Assays : In various studies assessing cytotoxicity, it was found that while some derivatives showed significant antitumor activity, they also maintained low toxicity to normal human cells, suggesting a favorable therapeutic index .

常见问题

Basic: What are the standard methods for synthesizing 4-amino-5-imidazolecarboxamide hydrochloride, and how can purity be optimized?

Methodological Answer:

The compound is synthesized via catalytic hydrogenation or zinc reduction of 4(5)-formylamino-5(4)-imidazolecarboxamide in dilute hydrochloric acid. Catalytic reduction typically yields ~70% of the hydrochloride salt, outperforming zinc reduction in both yield and scalability . Post-synthesis, purification is achieved by refluxing in HCl, followed by treatment with Dowex-1 ion-exchange resin to isolate the free base. For enhanced purity (>98%), recrystallization from aqueous solutions is recommended, as the compound decomposes above 252°C, requiring careful temperature control during drying .

Basic: How are the physicochemical properties of this compound characterized in research settings?

Methodological Answer:

Key characterization steps include:

- Melting Point Analysis : Decomposition occurs at 250–252°C, verified via differential scanning calorimetry (DSC) .

- Solubility Profiling : High water solubility is confirmed gravimetrically (dissolving 10 g in 100 mL H₂O at 25°C) .

- Spectroscopic Validation : NMR (¹H/¹³C) and FT-IR identify imidazole ring protons (δ 7.2–7.8 ppm), carboxamide carbonyl (1680–1700 cm⁻¹), and chloride counterion . HPLC with UV detection (λ = 254 nm) ensures >98% purity, using a C18 column and 0.1% trifluoroacetic acid/acetonitrile mobile phase .

Advanced: How can researchers design experiments to study microbial growth inhibition by this compound, and what controls are critical?

Methodological Answer:

Inhibition studies using Lactobacillus arabinosus require:

- Dose-Response Curves : Test concentrations from 0.5–2.0 µg/mL to determine IC₅₀ .

- Reversal Agents : Include purines (adenine, guanine) at 0.5–2.0 µg/mL to confirm specificity toward purine biosynthesis pathways. For example, adenine reduces inhibition by 52% at 2.0 µg/mL .

- Controls : Use purine-free media for baseline growth and validate with 6-mercaptopurine-resistant strains to exclude off-target effects. Data should be normalized to optical density (OD₆₀₀) and colony-forming units (CFUs) .

Advanced: What stereochemical challenges arise during synthesis, and how are regiospecific intermediates managed?

Methodological Answer:

The imidazole ring’s tautomeric equilibrium (4- vs. 5-position substitution) complicates regioselectivity. To address this:

- Intermediate Trapping : Formylamino derivatives are stabilized via HCl reflux, favoring 5-substitution .

- Catalytic Selectivity : Palladium-on-carbon under H₂ gas minimizes byproducts during hydrogenation, achieving >95% regiochemical fidelity .

- Chromatographic Resolution : Reverse-phase HPLC separates regioisomers using a gradient elution (water:methanol, 95:5 to 70:30) .

Advanced: What role does this compound play in purine biosynthesis, and how can its metabolic incorporation be tracked?

Methodological Answer:

In E. coli under sulfanilamide stress, the compound accumulates as an "incomplete" purine precursor due to folate pathway inhibition. To study its metabolic fate:

- Isotopic Labeling : Use ¹⁴C-labeled 4-amino-5-imidazolecarboxamide in minimal media. Track incorporation into adenine/guanine via scintillation counting .

- Enzyme Assays : Measure AICAR transformylase activity (key in de novo purine synthesis) using spectrophotometric detection of formate release .

- Genetic Knockouts : Compare wild-type vs. purH-deficient strains to quantify AICAR accumulation .

Advanced: How do pH and temperature affect the stability of this compound in aqueous solutions?

Methodological Answer:

- pH Stability : The compound is stable at pH 3–5 (simulating gastric conditions). Above pH 7, hydrolysis occurs, forming 4-aminoimidazole-5-carboxamide. Monitor degradation via HPLC over 24-hour intervals .

- Thermal Stability : Solutions stored at 4°C retain >95% integrity for 30 days. At 25°C, degradation accelerates (10% loss in 7 days), requiring lyophilization for long-term storage .

Advanced: What analytical strategies resolve discrepancies in reported biological activity data?

Methodological Answer:

Contradictory activity data (e.g., in microbial vs. mammalian systems) may stem from:

- Species-Specific Transporters : Perform competitive uptake assays with ³H-labeled hypoxanthine to evaluate transporter affinity .

- Redox Sensitivity : Test activity under anaerobic vs. aerobic conditions, as imidazole derivatives can act as pro-oxidants .

- Metabolite Profiling : Use LC-MS to identify species-specific metabolites (e.g., ribosylated derivatives in eukaryotic cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。